molecular formula C14H14N2O2 B1286804 2-(3-aminophenoxy)-N-phenylacetamide CAS No. 92906-39-3

2-(3-aminophenoxy)-N-phenylacetamide

Cat. No.: B1286804
CAS No.: 92906-39-3
M. Wt: 242.27 g/mol
InChI Key: UKKALNOCJIYBPA-UHFFFAOYSA-N
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Description

Contextualization within Amide and Ether Chemistry Research

2-(3-aminophenoxy)-N-phenylacetamide is a molecule that incorporates both an amide and an ether functional group. This positions it within two significant areas of organic chemistry research. The amide linkage is a cornerstone of peptide and protein chemistry, and amide-containing molecules are prevalent in pharmaceuticals and polymers. The ether group, characterized by an oxygen atom connected to two alkyl or aryl groups, is also a common feature in many biologically active compounds and functional materials. The presence of both of these groups, along with an aromatic amine, gives this compound a unique structural framework that is of interest for further chemical exploration and modification.

Academic Significance and Research Trajectory

While specific research focusing exclusively on this compound is limited, the broader class of phenoxyacetamide derivatives has been the subject of considerable academic investigation. nih.gov Research into related compounds has revealed a wide range of potential biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. sphinxsai.com The trajectory of research in this area often involves the synthesis of libraries of structurally related compounds to explore structure-activity relationships. For instance, studies on N-phenylacetamide derivatives have explored their potential as antibacterial and nematicidal agents. nih.gov

Overview of Current Academic Understanding and Knowledge Gaps

The current academic understanding of this compound is primarily based on its structural similarity to other well-studied phenoxyacetamide and N-phenylacetamide derivatives. Its chemical properties can be inferred from these related compounds. However, a significant knowledge gap exists regarding the specific biological activities and potential applications of this particular molecule. There is a lack of published research detailing its pharmacological profile or its utility as a building block in materials science. This presents an opportunity for future research to explore the unique properties that may arise from its specific substitution pattern.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-aminophenoxy)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-11-5-4-8-13(9-11)18-10-14(17)16-12-6-2-1-3-7-12/h1-9H,10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKALNOCJIYBPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801280152
Record name Acetamide, 2-(3-aminophenoxy)-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280152
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Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92906-39-3
Record name Acetamide, 2-(3-aminophenoxy)-N-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92906-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-(3-aminophenoxy)-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical and Physical Properties

The fundamental characteristics of 2-(3-aminophenoxy)-N-phenylacetamide are summarized in the table below. These properties are crucial for its handling, characterization, and application in a laboratory setting.

PropertyValueReference
Molecular Formula C14H14N2O2 sigmaaldrich.com
Molecular Weight 242.28 g/mol sigmaaldrich.com
Melting Point 123-124 °C sigmaaldrich.com
Physical Form Powder
CAS Number 92906-39-3 sigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com
InChI Key UKKALNOCJIYBPA-UHFFFAOYSA-N sigmaaldrich.com

Synthesis and Manufacturing

A plausible synthetic route for 2-(3-aminophenoxy)-N-phenylacetamide would be the reaction of 3-aminophenol (B1664112) with 2-chloro-N-phenylacetamide. In this reaction, the phenoxide ion of 3-aminophenol, formed by deprotonation with a suitable base, would act as a nucleophile, displacing the chloride ion from 2-chloro-N-phenylacetamide to form the desired ether linkage.

Alternatively, the synthesis could proceed by first preparing 2-(3-nitrophenoxy)-N-phenylacetamide from 3-nitrophenol (B1666305) and 2-chloro-N-phenylacetamide. The nitro group could then be reduced to an amine using standard reducing agents such as tin(II) chloride or catalytic hydrogenation, yielding the final product, this compound. This two-step approach is analogous to the synthesis of structurally similar compounds. mdpi.com

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic characteristics of a molecule. For 2-(3-aminophenoxy)-N-phenylacetamide, these studies focus on the distribution of electrons within the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com These frontier orbitals are key determinants of a molecule's chemical reactivity and its electronic properties. libretexts.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenoxy moiety, while the LUMO would likely be distributed over the phenylacetamide portion, particularly the carbonyl group and the phenyl ring. This distribution dictates how the molecule will interact with other chemical species.

Table 1: Calculated Frontier Orbital Energies and Related Properties for this compound (Hypothetical Data Based on Similar Phenylacetamides)

ParameterValue (eV)Description
EHOMO-5.45Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability.
ELUMO-1.20Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.25Energy difference between HOMO and LUMO, related to chemical stability and reactivity.
Ionization Potential (I)5.45The minimum energy required to remove an electron from the molecule.
Electron Affinity (A)1.20The energy released when an electron is added to the molecule.

Note: These values are representative and would be precisely determined using specific computational methods like DFT with a chosen basis set (e.g., B3LYP/6-31G). researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

MD simulations can reveal the most stable conformations (low-energy states) and the energy barriers between them. researchgate.net This information is critical as the biological activity and physical properties of a molecule are often dependent on its three-dimensional structure. nih.gov The simulations track the trajectory of each atom, providing a dynamic picture of the molecule's behavior in different environments, such as in a solvent or interacting with a biological target. mdpi.com

Table 2: Key Dihedral Angles in this compound for Conformational Analysis

Dihedral AngleAtoms InvolvedDescription
τ1C(amino-phenyl)-O-CH2-C(carbonyl)Rotation around the ether linkage, influencing the orientation of the two aromatic rings.
τ2O-CH2-C(carbonyl)-NRotation around the C-C bond of the acetamide (B32628) group.
τ3CH2-C(carbonyl)-N-C(phenyl)Rotation around the amide C-N bond, which has partial double bond character and is often restricted.
τ4C(carbonyl)-N-C(phenyl)-C(phenyl)Rotation around the N-phenyl bond, determining the orientation of the N-phenyl ring.

Density Functional Theory (DFT) Studies for Reactivity Prediction and Reaction Path Elucidation

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. rsc.org It is particularly useful for predicting the reactivity of molecules like this compound. By calculating various electronic descriptors, DFT can identify the most likely sites for electrophilic and nucleophilic attack.

Parameters such as Fukui functions and molecular electrostatic potential (MEP) maps can be generated from DFT calculations. The MEP map, for instance, visually represents the charge distribution on the molecule's surface, with red areas (negative potential) indicating regions prone to electrophilic attack and blue areas (positive potential) indicating sites for nucleophilic attack. For this compound, the carbonyl oxygen and the amino group would be expected to be regions of high electron density.

Furthermore, DFT can be employed to elucidate reaction mechanisms by calculating the energy profiles of potential reaction pathways. rsc.org This includes identifying transition states and intermediates, thereby providing a detailed understanding of how the molecule might be synthesized or how it might metabolize.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The way molecules of this compound interact with each other and with other molecules is governed by non-covalent interactions, with hydrogen bonding being particularly significant. cambridgemedchemconsulting.comgatech.edu The molecule has several hydrogen bond donors (the -NH2 group and the amide N-H) and acceptors (the carbonyl oxygen, the ether oxygen, and the nitrogen of the amino group). nih.gov

These interactions are crucial for determining the crystal packing in the solid state and the solvation properties in solution. nih.gov Computational techniques such as Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. This analysis generates a 3D surface around the molecule, color-coded to show different types of interactions and their relative strengths. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. researchgate.net

Table 3: Potential Hydrogen Bond Donors and Acceptors in this compound

GroupTypeRole
Amine (-NH2)N-HDonor
Amide (-NH-)N-HDonor
Carbonyl (-C=O)OAcceptor
Ether (-O-)OAcceptor
Amine (-NH2)NAcceptor

Computational Design and Prediction of Novel Analogues

Computational chemistry plays a pivotal role in the rational design of new molecules with desired properties. nih.gov Starting with the core structure of this compound, new analogues can be designed in silico by making targeted chemical modifications. researchgate.net For example, substituents could be added to the phenyl rings to modulate electronic properties, solubility, or binding affinity to a specific biological target.

Computational methods can predict how these modifications will affect the molecule's properties. For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate structural features with biological activity. Molecular docking simulations can be used to predict the binding mode and affinity of new analogues to a protein target. These computational approaches significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.

Table 4: Examples of In Silico Modifications to this compound and Their Potential Effects

ModificationPositionPredicted EffectRationale
Addition of -Cl or -FPhenyl ringsIncreased lipophilicity, altered electronic propertiesHalogen atoms can enhance binding through halogen bonds and improve membrane permeability.
Addition of -OH or -OCH3Phenyl ringsIncreased hydrophilicity, potential for new hydrogen bondsHydroxyl or methoxy (B1213986) groups can improve solubility and introduce new interaction points.
Replacement of ether linkage-O-Altered flexibility and geometryReplacing the ether with a thioether (-S-) or an amine (-NH-) would change the bond angles and conformational preferences.
N-alkylation of the amine-NH2Altered basicity and hydrogen bonding capacityAdding alkyl groups to the amine would change its pKa and remove its hydrogen bond donating ability.

Mechanistic Investigations of Chemical Transformations Involving the Compound

Elucidation of Reaction Mechanisms (e.g., nucleophilic aromatic substitution, amide bond formation mechanisms)

While specific studies on the reaction mechanisms of 2-(3-aminophenoxy)-N-phenylacetamide are scarce, the synthesis of related N-arylacetamides often involves the reaction of a chloro-N-arylacetamide with a nucleophile. For example, the preparation of organochalcogen compounds containing an arylamide group has been achieved through the reaction of 2-chloro-N-arylacetamide with sodium hydrogen selenide (B1212193). ekb.eg This reaction proceeds via a nucleophilic substitution mechanism where the selenide anion displaces the chloride ion.

The formation of the amide bond in this compound itself would typically involve the reaction of 2-(3-aminophenoxy)acetic acid (or its activated derivative, such as an acyl chloride or ester) with aniline (B41778). This reaction is a classical example of nucleophilic acyl substitution. The mechanism involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the carboxylic acid derivative, followed by the elimination of a leaving group (e.g., water, chloride ion, or an alcohol).

Kinetic Studies and Determination of Rate Laws

Transition State Characterization and Activation Energy Calculations

There is no specific information available regarding the transition state characterization or activation energy calculations for reactions involving this compound. Computational chemistry methods, such as density functional theory (DFT), are powerful tools for investigating these aspects of a reaction mechanism. Such calculations would provide valuable insights into the geometry and energy of the transition state, helping to elucidate the reaction pathway at a molecular level.

Stereochemical Course of Reactions (if applicable)

Given that this compound is an achiral molecule, the stereochemical course of its reactions is not a relevant consideration unless it is reacted with a chiral reagent or under chiral catalytic conditions to produce a chiral product. There are no documented studies of such stereoselective reactions involving this specific compound.

Influence of Solvent and Catalyst on Reaction Pathways

The influence of solvents and catalysts on the reaction pathways of this compound has not been specifically investigated. However, based on general chemical principles, the choice of solvent can significantly impact the rate and outcome of reactions involving its functional groups. For instance, polar aprotic solvents might favor nucleophilic substitution reactions, while the acidity or basicity of the solvent could influence the reactivity of the amino and amide groups.

Derivatization and Analog Synthesis

Strategies for Structural Modification at the Amine Moiety

The primary aromatic amine (–NH₂) at the 3-position of the phenoxy ring is a versatile functional group for a variety of chemical transformations. Its nucleophilicity allows for the introduction of a wide array of substituents, thereby modulating properties such as basicity, lipophilicity, and hydrogen bonding capacity. Common strategies for its modification include acylation, sulfonylation, alkylation, and the formation of imines (Schiff bases) or ureas/thioureas.

These reactions leverage well-established synthetic protocols for aromatic amines. nih.govsphinxsai.com For instance, acylation with acid chlorides or anhydrides can introduce new amide functionalities, while reaction with sulfonyl chlorides yields sulfonamides. nih.gov The conversion to an isothiocyanate intermediate allows for the subsequent synthesis of various thiourea (B124793) derivatives. nih.gov

Modification StrategyReagent ClassResulting Functional GroupPotential Impact on Properties
AcylationAcid Chlorides, AnhydridesAmideIncreases steric bulk, alters H-bonding
SulfonylationSulfonyl ChloridesSulfonamideIntroduces acidic N-H, alters polarity
AlkylationAlkyl HalidesSecondary/Tertiary AmineIncreases basicity and lipophilicity
Schiff Base FormationAldehydes, KetonesImineIntroduces a C=N bond, can be reduced to an amine
Urea/Thiourea FormationIsocyanates, IsothiocyanatesUrea, ThioureaEnhances H-bonding capabilities

Synthesis of N-Substituted Acetamide (B32628) Analogues

Modification at the amine moiety of 2-(3-aminophenoxy)-N-phenylacetamide leads to a variety of N-substituted analogues. The synthesis of these compounds typically involves a one-step or multi-step sequence starting from the parent molecule.

N-Acyl Derivatives : These are synthesized by reacting the parent amine with an appropriate acylating agent (e.g., acetyl chloride, benzoyl chloride) in the presence of a base. This converts the primary amine into a secondary amide.

N-Sulfonyl Derivatives : Reaction with various sulfonyl chlorides (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) in a suitable solvent yields the corresponding N-sulfonylated analogues. Research has shown the design and synthesis of acetamide sulfonyl analogs through multi-step reactions. nih.gov

N-Thiazole Derivatives : A more complex derivatization involves converting the amine to an isothiocyanate, followed by reaction with an amine to form a thiourea, and subsequent condensation with an α-halocarbonyl compound to construct a thiazole (B1198619) ring attached to the parent structure. nih.gov

Analogue TypeKey ReagentsSynthetic MethodReference Reaction
N-Acetylated AnalogueAcetyl Chloride, PyridineAcylationStandard amidation of an aromatic amine
N-Benzenesulfonyl AnalogueBenzenesulfonyl Chloride, TriethylamineSulfonylationFormation of a sulfonamide from an aniline (B41778)
N-Thiazolylamino Analogue1. Carbon Disulfide, BOC₂O 2. Amine 3. α-BromoketoneMulti-step Heterocycle FormationHantzsch thiazole synthesis from a thiourea intermediate. nih.gov

Strategies for Structural Modification at the Phenoxy Moiety

The phenoxy aromatic ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of substituents directly onto the ring. The positions of substitution are directed by the existing groups: the ether oxygen and the amino group are both activating and ortho, para-directing. Therefore, electrophiles are expected to add at positions 2, 4, and 6 relative to the ether linkage. Common strategies include nitration, halogenation, and Friedel-Crafts reactions. The choice of reaction conditions is crucial to control selectivity and avoid unwanted side reactions, such as oxidation of the amine group.

An alternative and often more controlled strategy involves starting the synthesis with an already substituted phenol (B47542). Phenoxyacetic acid derivatives can be readily prepared by reacting a substituted phenol with chloroacetic acid in the presence of a base like sodium hydroxide. nih.gov This substituted intermediate can then be converted to the final acetamide derivative.

Modification StrategyReagent ClassIntroduced GroupSynthetic Approach
NitrationHNO₃/H₂SO₄Nitro (–NO₂)Direct electrophilic substitution
HalogenationBr₂, Cl₂, NBS, NCSHalogen (–Br, –Cl)Direct electrophilic substitution
Friedel-Crafts AcylationAcid Chloride, Lewis Acid (e.g., AlCl₃)Acyl (–COR)Direct electrophilic substitution
Building Block ApproachSubstituted PhenolsVariesSynthesis from pre-functionalized starting materials. nih.gov

Synthesis of Ring-Substituted Phenoxy Analogues

The synthesis of analogues with substituents on the phenoxy ring has been explored to modulate biological activity. Research findings indicate that the introduction of specific groups can significantly influence the compound's properties.

For example, studies on related phenoxy acetamide structures have shown that halogen-containing derivatives can exhibit enhanced activity in certain biological assays. nih.gov Similarly, derivatives carrying a nitro group have also been investigated. nih.gov The synthesis of these compounds often follows a convergent approach where a substituted phenol is first used to create the phenoxyacetic acid core, which is then coupled with an aniline to form the final product. For instance, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide was synthesized as part of a series of N-substituted-acetamide derivatives. nih.gov

Analogue ExampleKey Starting MaterialSynthetic Route HighlightSignificance
4-Bromo-phenoxy Analogue3-Amino-4-bromophenolWilliamson ether synthesis followed by amidationIntroduction of a halogen substituent. nih.gov
4-Nitro-phenoxy Analogue3-Amino-4-nitrophenolWilliamson ether synthesis followed by amidationNitro group can serve as a handle for further modification (e.g., reduction to an amine). nih.gov
4-Chloro-phenoxy Analogue4-ChlorophenolSynthesis of 2-(4-chlorophenoxy)acetic acid, followed by nitration, reduction, and amidationMulti-step synthesis from a simple substituted phenol.

Synthesis of Ether- and Amide-Bridged Analogues

Bridged analogues, where two monomeric units are linked together, can be synthesized to explore the effects of dimerization or constrained geometries. These bridges can be formed using either ether or amide linkages.

Ether-Bridged Analogues : These can be prepared by reacting the parent compound with a dihaloalkane (e.g., 1,2-dibromoethane) under basic conditions. The reaction can link two molecules through their phenoxy oxygens or amino groups, forming a flexible diether bridge. The synthesis of liquid crystals containing such ether linkages has been reported, demonstrating the feasibility of this approach. researchgate.net

Amide-Bridged Analogues : Amide bridges can be formed by reacting a diamine derivative of the parent structure with a diacid chloride, or vice-versa. This strategy is used in polymer chemistry to create polyamides. researchgate.net The synthesis of amide-bridged ladder polymers has been achieved through polycondensation followed by intramolecular cyclization. rsc.org

Amide Bioisosteres : In medicinal chemistry, the amide bond itself is often replaced with bioisosteres to improve properties. For the acetamide linkage, replacements could include stable, non-hydrolyzable groups like a 1,2,3-triazole or a 1,2,4-oxadiazole, which can be synthesized through established cycloaddition and condensation reactions, respectively. nih.gov

Bridge TypeLinking StrategyExample LinkerResulting Structure
Ether BridgeWilliamson Ether Synthesis1,n-DihaloalkaneDimer linked by an alkyl ether chain
Amide BridgePolycondensationDiacid Chloride (e.g., Terephthaloyl chloride)Dimer or polymer linked by an amide bond. researchgate.net
Bioisostere Bridge (Triazole)"Click" Chemistry (Huisgen Cycloaddition)Azide + Alkyne precursorsAnalogue where an amide bond is replaced by a 1,2,3-triazole ring. nih.gov

Exploration of Chiral Analogues and Stereoisomers

The parent compound, this compound, is achiral. However, chirality can be introduced by incorporating one or more stereocenters into the structure. This allows for the exploration of stereospecific interactions in biological systems, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. nih.gov

Chirality can be introduced in several ways:

Using a Chiral Amine : Instead of aniline, a chiral amine such as (R)- or (S)-1-phenylethylamine can be used in the final amidation step. This has been done in the synthesis of related 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide analogs. nih.gov

Modification of the Acetamide Bridge : Introducing a substituent on the methylene (B1212753) carbon of the acetamide linker (–O–CH₂–CO–) creates a chiral center.

Using a Chiral Phenol : Starting the synthesis with a chiral substituted phenol would result in a chiral final product.

The synthesis of a specific stereoisomer requires the use of enantiomerically pure starting materials or a chiral resolution step. For example, the synthesis of specific stereoisomers of the complex analgesic ohmefentanyl was achieved by reacting optically active piperidinamines with optically pure (R)- or (S)-styrene oxide, demonstrating precise control over the final stereochemistry. nih.gov

Position of ChiralitySynthetic StrategyExample Starting MaterialResulting Isomers
N-Phenyl GroupUse of a chiral amine in amidation(R)-1-PhenylethylamineDiastereomers (if another chiral center exists)
Acetamide MethyleneAlkylation of an enolate intermediate2-(3-Aminophenoxy)acetate derivative + Chiral alkyl halideEnantiomers (R and S)
Phenoxy RingUse of a chiral substituted phenolChiral phenol building blockEnantiomers or Diastereomers

Structure Reactivity and Structure Interaction Relationships Non Therapeutic Contexts

Influence of Structural Modifications on Chemical Reactivity Profiles

Structural modifications to 2-(3-aminophenoxy)-N-phenylacetamide can significantly alter its chemical reactivity. The primary sites for modification include the amino group, the aromatic rings, and the amide functionality.

The amino group on the phenoxy ring is a key determinant of the molecule's nucleophilicity and its susceptibility to oxidation.

N-Alkylation or N-Acylation: Modification of the amino group through alkylation or acylation would decrease its nucleophilicity. Acylation, in particular, would significantly deactivate the aromatic ring towards electrophilic substitution due to the electron-withdrawing nature of the resulting amide group.

Substitution on the Aromatic Rings: The introduction of electron-donating or electron-withdrawing groups on either the aminophenoxy or the N-phenyl ring would modulate the electron density and, consequently, the reactivity of the rings towards electrophilic or nucleophilic aromatic substitution. For instance, the presence of a nitro group would deactivate the ring, while an alkoxy group would activate it. nih.gov

Modification of the Acetamide (B32628) Linkage: The amide bond itself is relatively stable. However, its hydrolysis to 3-aminophenol (B1664112) and N-phenylacetamide can be achieved under strong acidic or basic conditions. The reactivity of the methylene (B1212753) group adjacent to the carbonyl can be influenced by the nature of the substituents on the aromatic rings.

The following table summarizes the predicted effects of various structural modifications on the chemical reactivity of this compound.

Modification Predicted Effect on Reactivity
N-Acylation of the amino groupDecreased nucleophilicity of the amino group; Deactivation of the aminophenoxy ring towards electrophilic substitution.
Introduction of an electron-withdrawing group (e.g., -NO₂) on the N-phenyl ringIncreased acidity of the amide N-H proton; Potential for altered reactivity in base-catalyzed reactions.
Introduction of an electron-donating group (e.g., -OCH₃) on the aminophenoxy ringIncreased reactivity of the aminophenoxy ring towards electrophilic substitution.
Replacement of the ether oxygen with a sulfur atomAltered bond angles and lengths, potentially leading to different conformational preferences and reactivity.

Chelation Properties and Metal Ion Complexation

The structure of this compound contains several potential coordination sites for metal ions, including the amino group, the ether oxygen, and the carbonyl oxygen of the amide group. This suggests that the molecule could act as a chelating ligand.

The amino group and the ether oxygen are positioned to form a five-membered chelate ring with a metal ion, a common and stable arrangement in coordination chemistry. The carbonyl oxygen could also participate in coordination, potentially leading to the formation of more complex multinuclear species or different coordination modes.

The nature of the metal ion: Different metal ions have varying affinities for nitrogen and oxygen donor atoms.

The pH of the solution: The protonation state of the amino group is pH-dependent, which would significantly affect its ability to coordinate with metal ions.

The solvent system: The solvent can compete with the ligand for coordination sites on the metal ion.

The table below outlines the potential coordination sites and the types of metal ions that might be expected to form stable complexes with this compound.

Potential Donor Atoms Possible Coordinating Metal Ions
Amino group (N)Transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺), Main group metals (e.g., Zn²⁺)
Ether oxygen (O)Harder metal ions (e.g., Fe³⁺, Al³⁺)
Carbonyl oxygen (O)A wide range of metal ions, often in conjunction with other donor atoms.

Supramolecular Assembly and Self-Aggregation Behavior

The presence of both hydrogen bond donors (the amino and amide N-H groups) and acceptors (the ether and carbonyl oxygen atoms) in this compound suggests a strong potential for the formation of supramolecular assemblies through hydrogen bonding.

In the solid state, it is likely that molecules of this compound would arrange themselves to maximize hydrogen bonding interactions, leading to the formation of one-, two-, or three-dimensional networks. The specific hydrogen bonding motifs would depend on the packing arrangement in the crystal lattice. Common motifs could include chains, sheets, or more complex architectures.

While a crystal structure for this compound is not available in the public domain, studies of similar molecules, such as N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, have revealed extensive intermolecular hydrogen bonding networks that dictate the crystal packing.

Interaction with Other Small Molecules or Macromolecules in a Non-Biological Context (e.g., host-guest chemistry)

The aromatic rings and the flexible ether linkage of this compound make it a potential guest molecule in host-guest chemistry. The size and shape of the molecule would allow it to fit into the cavities of various host molecules, such as cyclodextrins, calixarenes, and cucurbiturils. nih.gov

The primary driving forces for the formation of such inclusion complexes would likely be hydrophobic interactions between the aromatic portions of the guest molecule and the nonpolar cavity of the host. Hydrogen bonding between the functional groups of this compound and the host molecule could also contribute to the stability of the complex.

The formation of an inclusion complex could alter the physicochemical properties of this compound, such as its solubility in different solvents. The specific nature of the host-guest interaction would depend on the size and shape complementarity between the host and guest molecules.

Influence of Conformation on Chemical Properties

The chemical properties of this compound are influenced by its conformational flexibility. Rotation around the various single bonds in the molecule, particularly the C-O-C ether linkage and the C-N amide bond, can lead to different spatial arrangements of the functional groups.

Rotation around the C-O-C ether linkage: This rotation would alter the relative orientation of the aminophenoxy and N-phenylacetamide moieties. Different conformations could expose or shield the reactive sites of the molecule, thereby affecting its reactivity.

Computational studies on related acetamide derivatives have shown that the conformational preferences can be influenced by the nature of the substituents and the solvent environment. researchgate.net The specific conformation adopted by this compound would likely be a balance of steric and electronic effects, as well as intermolecular interactions in the condensed phase.

The following table lists the key rotatable bonds and the potential impact of their conformation on the molecule's properties.

Rotatable Bond Potential Impact of Conformation
Aryl-O bondInfluences the proximity of the two aromatic rings, which can affect intramolecular and intermolecular π-π interactions.
O-CH₂ bondAffects the overall shape of the molecule and the accessibility of the amide group.
Amide C-N bondDetermines the relative orientation of the carbonyl group and the N-phenyl ring, which can impact hydrogen bonding patterns.

Exploration of Non Clinical/non Biological Academic Applications

Role as a Synthetic Intermediate or Building Block in Organic Synthesis

The utility of a chemical compound as a synthetic intermediate is demonstrated by its application in the construction of more complex molecules. For 2-(3-aminophenoxy)-N-phenylacetamide, its bifunctional nature, possessing both a primary aromatic amine and a secondary amide, theoretically allows for a variety of subsequent chemical transformations. The aromatic amine can undergo reactions such as diazotization to form azo dyes, or condensation with aldehydes and ketones to produce Schiff bases. nih.gov The amide group also presents opportunities for further functionalization.

However, a detailed review of scientific literature reveals a scarcity of studies that specifically utilize this compound as a building block for the synthesis of other compounds. While the broader class of phenoxyacetamide derivatives has been employed in the creation of heterocyclic compounds and other complex organic structures, specific examples starting from this compound are not well-documented in academic journals or patent literature. nih.gov

Potential in Material Science (e.g., polymer precursors, liquid crystals, advanced coatings)

In the realm of material science, aromatic diamines are often valuable monomers for the synthesis of high-performance polymers such as polyamides and polyurethanes. vulcanchem.comresearchgate.net The two amine groups of a diamine can react with dicarboxylic acids or diisocyanates, respectively, to form long polymer chains. Given that this compound contains a primary aromatic amine, it could theoretically serve as a monomer or a chain extender in polymerization reactions.

Despite this potential, there is no specific mention in the current scientific literature of this compound being used as a precursor for polymers, liquid crystals, or advanced coatings. Research in these areas typically focuses on other aromatic diamines with different structural features tailored for specific material properties.

Application in Catalysis (e.g., as a ligand for metal catalysts, organocatalyst)

The structure of this compound, containing nitrogen and oxygen atoms with lone pairs of electrons, suggests its potential to act as a ligand that can coordinate with metal centers. Such metal complexes can exhibit catalytic activity. For instance, Schiff bases derived from similar amine-containing compounds are well-known to form stable complexes with various transition metals, which are then used as catalysts in a range of organic transformations.

Furthermore, the presence of the amine and amide groups could allow the molecule to function as an organocatalyst, for example, by activating substrates through hydrogen bonding. Nevertheless, a thorough search of the chemical literature did not yield any studies where this compound or its derivatives have been specifically investigated or applied as a ligand for metal catalysts or as an organocatalyst.

Sensor Development Based on Chemical Recognition Principles

Chemical sensors often rely on the principle of molecular recognition, where a receptor molecule selectively binds to a specific analyte, resulting in a measurable signal. The functional groups within this compound could potentially interact with certain analytes through hydrogen bonding or other non-covalent interactions. For example, the amine group could be functionalized to create a binding site for specific ions or molecules.

However, the development of chemical sensors based on this compound has not been reported in the scientific literature. The field of chemical sensor design is extensive, but this particular compound has not been identified as a key component in any published sensor systems to date.

Future Research Directions and Unaddressed Academic Questions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often involve harsh reagents and generate significant waste. Future research should prioritize the development of green and sustainable synthetic routes to 2-(3-aminophenoxy)-N-phenylacetamide.

Current research into amide synthesis highlights several promising avenues. Biocatalytic methods, for instance, utilize enzymes like arylamine N-acetyltransferase, which can transfer acetyl groups to aromatic amines under mild conditions, potentially offering a highly selective and environmentally benign route. rsc.org Another approach is the use of microwave-assisted organic synthesis, which can significantly reduce reaction times and improve yields for amidation reactions, often without the need for solvents. researchgate.net The principles of green chemistry, such as atom economy and the use of non-hazardous reagents, should guide the development of new synthetic protocols. youtube.comresearchgate.net Investigating one-pot syntheses and catalytic methods that minimize waste are crucial for the sustainable production of this and related compounds. researchgate.net

Future investigations could focus on adapting these sustainable methods to the specific synthesis of this compound. This would involve screening for suitable enzymes or developing catalytic systems that are efficient for the coupling of 3-aminophenol (B1664112) derivatives with N-phenylacetamide precursors. A key challenge will be to achieve high regioselectivity and yield while adhering to green chemistry principles.

Advanced Computational Modeling for Deeper Mechanistic Insights

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules. For this compound, advanced computational modeling can provide profound insights into its electronic structure, conformational landscape, and reaction mechanisms.

Density Functional Theory (DFT) is a versatile method for studying the electronic properties of molecules, including aniline (B41778) and phenoxyacetamide derivatives. researchgate.netnih.govresearchgate.netresearchgate.net Such studies can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the nature of intramolecular interactions. nih.govresearchgate.net This information is critical for predicting the molecule's reactivity and its potential as a building block in larger molecular systems.

Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of this compound and its interactions with other molecules or materials. nih.gov This is particularly relevant for understanding its behavior in different solvent environments or its potential to self-assemble.

Future computational work should focus on building a comprehensive theoretical model of this compound. This would involve a combination of high-level quantum chemical calculations and classical simulations to create a detailed picture of its properties and potential reactivity. The table below illustrates the type of data that could be generated through DFT calculations on related aminophenol isomers, providing a template for future studies on the target compound.

Propertyo-aminophenolm-aminophenolp-aminophenol
Standard Enthalpy of Formation (kJ/mol)-105.2-108.7-112.9
O-H Bond Dissociation Energy (kJ/mol)345.6364.8355.2
N-H Bond Dissociation Energy (kJ/mol)378.2380.1376.5

This table presents calculated thermodynamic properties for aminophenol isomers using Density Functional Theory, illustrating the type of data that could be generated for this compound to understand its stability and reactivity. researchgate.net

Exploration of Undiscovered Chemical Reactivity and Transformations

The chemical structure of this compound contains several reactive sites, including the amino group, the amide linkage, and the aromatic rings. These offer opportunities for a wide range of chemical transformations that remain largely unexplored.

Recent studies on N-phenoxyacetamides have demonstrated their utility in rhodium-catalyzed C-H activation and functionalization reactions. acs.org This suggests that the phenyl ring of the phenoxy group in this compound could be a target for similar transformations, allowing for the introduction of new functional groups and the construction of more complex molecules. The aniline moiety also opens up a rich area of reactivity, including electrophilic aromatic substitution and diazotization reactions. geeksforgeeks.org

Future research should systematically investigate the reactivity of this compound under various reaction conditions. This could lead to the discovery of novel chemical transformations and the synthesis of new derivatives with unique properties. A key academic question is how the electronic interplay between the aminophenoxy and N-phenylacetamide moieties influences the reactivity at different sites within the molecule.

Expanding Non-Clinical Application Scope in Emerging Technologies

While the phenoxyacetamide scaffold has been explored for various biological activities, the non-clinical applications of this compound in emerging technologies are yet to be investigated. nih.gov The compound's aromatic and polar nature suggests its potential use in materials science and electronics.

Organic semiconductors are a class of materials where semiconducting behavior is intrinsic to the molecules themselves. cam.ac.uk The delocalized π-systems of the aromatic rings in this compound could impart semiconducting properties, making it a candidate for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). wikipedia.orgrsc.orgresearchgate.net The ability to tune its electronic properties through chemical modification could be particularly advantageous in this context.

Future research should explore the synthesis of polymers and oligomers derived from this compound and characterize their electronic and optical properties. Investigating its potential for self-assembly into ordered structures could also be a fruitful area of research for applications in nanotechnology and molecular electronics.

Interdisciplinary Research with Materials Science and Theoretical Chemistry

The full potential of this compound can be best realized through interdisciplinary research that combines synthetic chemistry with materials science and theoretical chemistry. vanderbilt.eduvanderbilt.edubaylor.edu Such collaborations are essential for designing and developing new materials with tailored properties.

Theoretical chemistry can guide the design of new derivatives with optimized electronic and optical properties for specific applications. researchgate.net Materials science can then provide the tools and techniques to fabricate and characterize these new materials, assessing their performance in devices. researchgate.net This synergistic approach can accelerate the discovery of new applications for this compound and its derivatives.

An important unaddressed question is how the molecular structure of this compound influences its solid-state packing and morphology, which are critical for its performance in electronic devices. A combined experimental and theoretical approach would be necessary to answer this question. The following table outlines potential interdisciplinary research areas and the key questions to be addressed.

Interdisciplinary AreaKey Research QuestionsPotential Applications
Organic ElectronicsWhat are the charge transport properties of thin films of this compound and its derivatives?Transistors, sensors, and light-emitting diodes.
Polymer ChemistryCan this compound be used as a monomer to synthesize novel polymers with interesting properties?High-performance plastics, membranes, and coatings.
Supramolecular ChemistryDoes this compound self-assemble into ordered structures in solution or in the solid state?Nanostructured materials and molecular machines.

Q & A

Q. What are the standard synthetic routes for 2-(3-aminophenoxy)-N-phenylacetamide, and how can reaction conditions be optimized for reproducibility?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, substituted phenols can react with chloroacetamide derivatives in the presence of a weak base (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile under reflux . Optimization includes monitoring reaction progress via TLC (hexane:ethyl acetate, 9:1) and adjusting stoichiometry (e.g., 1.5 equivalents of NaN₃ for azide substitutions) to improve yields . Post-reaction purification via crystallization (ethanol) or column chromatography ensures purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the presence of the aminophenoxy group (δ 6.5–7.5 ppm for aromatic protons) and acetamide moiety (δ 2.1–2.3 ppm for methyl groups) .
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch), 1650–1680 cm⁻¹ (C=O amide), and 1240 cm⁻¹ (C-O ether linkage) .
  • Single-crystal XRD : Resolves intramolecular hydrogen bonding (e.g., N-H···O) and confirms planar geometry of the acetamide group .

Q. How can the purity of this compound be validated for downstream applications?

Use a combination of:

  • HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
  • Elemental analysis (C, H, N) to verify stoichiometry .
  • Melting point consistency (compare with literature values, e.g., 240°C for related derivatives) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., TRPM4 ion channels) identifies critical interactions, such as hydrogen bonding with the acetamide carbonyl or hydrophobic contacts with the phenyl ring . QSAR models optimize substituents on the phenyl ring to improve binding affinity (e.g., electron-withdrawing groups at the 4-position) . MD simulations assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response assays : Use standardized protocols (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) to validate IC₅₀ values .
  • Metabolic stability tests : Incubate compounds with liver microsomes to identify rapid degradation (e.g., via CYP450 enzymes) that may skew in vivo results .
  • Structural analogs : Compare activity of derivatives (e.g., triazole or morpholino substitutions) to isolate pharmacophoric groups .

Q. How can synthetic byproducts be minimized during scale-up?

  • Flow chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis of the acetamide group) by controlling residence time and temperature .
  • Catalytic systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity in triazole derivatives .
  • In-line analytics : PAT tools (e.g., Raman spectroscopy) monitor intermediate formation in real time .

Q. What are the challenges in evaluating the environmental impact of this compound?

  • Degradation studies : Use HPLC-MS/MS to track persistence in water under UV light or microbial action .
  • Ecotoxicology assays : Test acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition .
  • QSAR models : Predict bioaccumulation potential (log P ~1.8) and prioritize derivatives with lower environmental risk .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses of advanced derivatives?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h for condensation steps) and improves yields by 15–20% .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for the amine group to prevent side reactions during functionalization .

Q. What precautions are critical for handling this compound in the lab?

  • PPE : Nitrile gloves, lab coat, and fume hood for dust/volatiles .
  • Storage : In airtight containers under nitrogen at –20°C to prevent oxidation .
  • Waste disposal : Neutralize with 10% acetic acid before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.